molecular formula C11H10N4O3 B8786825 ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate CAS No. 259807-80-2

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate

Cat. No.: B8786825
CAS No.: 259807-80-2
M. Wt: 246.22 g/mol
InChI Key: HQSWHGGYGNNQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is a heterocyclic compound that contains a triazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate 3-amino-1,2,4-triazine. This intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-3-(pyridin-3-YL)-1,2,4-triazine-6-carboxylate
  • Ethyl 5-hydroxy-3-(pyridin-2-YL)-1,2,4-triazine-6-carboxylate
  • Methyl 5-hydroxy-3-(pyridin-4-YL)-1,2,4-triazine-6-carboxylate

Uniqueness

ethyl 5-oxo-3-pyridin-4-yl-2H-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern on the triazine and pyridine rings, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

259807-80-2

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl 5-oxo-3-pyridin-4-yl-4H-1,2,4-triazine-6-carboxylate

InChI

InChI=1S/C11H10N4O3/c1-2-18-11(17)8-10(16)13-9(15-14-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

HQSWHGGYGNNQCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(NC1=O)C2=CC=NC=C2

Origin of Product

United States

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